2,7-Diazaspiro[4.4]nonane, 2-(3-pyridazinyl)- is a heterocyclic compound notable for its unique spiro structure that incorporates both pyridazine and diazaspiro moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its versatility as a scaffold for drug design. The compound is identified by the CAS number 646056-51-1 and has a molecular formula of C11H16N4 with a molar mass of 204.27 g/mol .
The compound can be synthesized through various methods, often starting from readily available precursors. Its structural characteristics and potential applications make it a subject of study in both academic and industrial research settings.
2,7-Diazaspiro[4.4]nonane, 2-(3-pyridazinyl)- belongs to the class of spirocyclic compounds, which are characterized by their unique arrangement of atoms that form a spiro structure. This classification is essential for understanding its reactivity and interactions with biological systems.
The synthesis of 2,7-Diazaspiro[4.4]nonane, 2-(3-pyridazinyl)- typically involves multi-step reactions. One common method includes the cyclization of a pyridazine derivative with a diazaspiro intermediate under controlled conditions.
In industrial settings, optimized synthetic routes may involve continuous flow reactors and automated platforms to enhance efficiency and yield while ensuring product consistency .
2,7-Diazaspiro[4.4]nonane, 2-(3-pyridazinyl)- can undergo various chemical reactions:
The mechanism of action for 2,7-Diazaspiro[4.4]nonane, 2-(3-pyridazinyl)- involves its interaction with specific molecular targets within biological systems. The pyridazine ring can engage in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound's pharmacological effects .
2,7-Diazaspiro[4.4]nonane, 2-(3-pyridazinyl)- has several scientific applications:
The 2,7-diazaspiro[4.4]nonane scaffold is a structurally constrained bicyclic system featuring a central spiro carbon linking two nitrogen-containing rings. This architecture confers three-dimensional rigidity and directional diversity in molecular recognition, making it invaluable for central nervous system (CNS) drug discovery. The scaffold’s significance is highlighted by its dual targeting of dopaminergic and cholinergic pathways:
Table 1: Neurological Targets of Diazaspiro[4.4]nonane Scaffolds
Target Receptor | Biological Function | Affinity (Ki) | Therapeutic Area |
---|---|---|---|
Dopamine D3 | Neurotransmitter modulation | 2–8 nM | Parkinson’s, schizophrenia |
α7 nAChR | Cognitive enhancement, synaptic plasticity | 15–50 nM | Alzheimer’s disease |
Sigma-1 | Neuroprotection, ion channel regulation | 20–100 nM | Neuropathic pain, depression |
The introduction of a 3-pyridazinyl group at the C2 position of the diazaspiro[4.4]nonane scaffold is a strategic design choice driven by electronic and steric considerations:
The 2-(3-pyridazinyl)-2,7-diazaspiro[4.4]nonane scaffold demonstrates polypharmacology across neurological and oncological targets:
Table 2: Key Molecular Targets and Functional Effects
Target | Pathway | Cellular Effect | Therapeutic Implication |
---|---|---|---|
Menin-MLL | Epigenetic regulation | H3K4 methylation inhibition | MLL-rearranged leukemia therapy |
Dopamine D3 receptor | Neurotransmission | Locomotor activity modulation | Antipsychotic treatment |
α7 nAChR | Synaptic plasticity | Ca²⁺ influx potentiation | Cognitive enhancement |
Androgen receptor | Hormone signaling | AR nuclear translocation blockade | Prostate cancer suppression |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7